5,6-dimethoxy-1-methyl-1H-indole

Melting point Hydrogen bonding Solid-state packing

5,6-Dimethoxy-1-methyl-1H-indole (CAS 80639-40-3) is an N-methylated dimethoxyindole derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. The compound belongs to the indole family and is characterized by methoxy substituents at the 5- and 6-positions and a methyl group at the N1 position of the indole ring.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 80639-40-3
Cat. No. B3033088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethoxy-1-methyl-1H-indole
CAS80639-40-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC(=C(C=C21)OC)OC
InChIInChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3
InChIKeyUGGYISXGQOZSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1-methyl-1H-indole (CAS 80639-40-3): Physicochemical Identity and Procurement Profile


5,6-Dimethoxy-1-methyl-1H-indole (CAS 80639-40-3) is an N-methylated dimethoxyindole derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . The compound belongs to the indole family and is characterized by methoxy substituents at the 5- and 6-positions and a methyl group at the N1 position of the indole ring . It is primarily utilized as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry, with reported downstream applications in the synthesis of bioactive molecules for immunology research .

Why Generic Indole Scaffold Substitution Is Insufficient: The Structural Specificity of 5,6-Dimethoxy-1-methyl-1H-indole


Indole derivatives are not interchangeable building blocks; the precise position and nature of substituents critically govern physicochemical properties, reactivity, and downstream biological performance. 5,6-Dimethoxy-1-methyl-1H-indole differs from its closest analogs—5,6-dimethoxyindole (CAS 14430-23-0), 1-methylindole (CAS 603-76-9), and 4,6-dimethoxyindole (CAS 23659-87-2)—in three key structural features: N1-methylation eliminates the indole N–H hydrogen bond donor capacity, the 5,6-dimethoxy substitution pattern establishes a specific electron-density distribution on the indole ring, and the combination of both modifications produces a distinct solid-state packing and thermal profile . These differences translate into measurable variations in melting point, hydrogen-bonding capacity, and synthetic derivatization potential, all of which have direct consequences for procurement decisions when a specific scaffold is required for a defined synthetic route or structure–activity relationship (SAR) program .

Quantitative Differentiation Evidence for 5,6-Dimethoxy-1-methyl-1H-indole Versus Closest Analogs


Melting Point Depression Relative to 5,6-Dimethoxyindole Reflects Loss of N–H Hydrogen Bonding

5,6-Dimethoxy-1-methyl-1H-indole exhibits a melting point of 138–139 °C, which is substantially lower than the 154–157 °C reported for its direct N–H analog 5,6-dimethoxyindole (CAS 14430-23-0) . This 16–18 °C reduction is consistent with the elimination of intermolecular N–H···π and N–H···O hydrogen bonds upon N-methylation [1]. For comparison, 1-methylindole (CAS 603-76-9), which lacks both methoxy groups, melts at 94–95 °C, while the regioisomer 4,6-dimethoxyindole melts at 122–124 °C, confirming that both substituent position and N-substitution independently influence thermal behavior .

Melting point Hydrogen bonding Solid-state packing Thermal analysis

Hydrogen Bond Donor Count: Zero HBD Confers Different Solubility and Permeability Profile vs. N–H Indoles

5,6-Dimethoxy-1-methyl-1H-indole possesses zero hydrogen bond donor (HBD) groups due to N1-methylation, in contrast to 5,6-dimethoxyindole which has one HBD (the indole N–H) . This structural distinction is pharmacokinetically meaningful: the absence of an HBD is associated with improved passive membrane permeability and altered solubility profiles in protic solvents, as demonstrated by spectroscopic studies comparing indole and N-methylindole solute–solvent interactions [1]. The target compound also has two hydrogen bond acceptors (the methoxy oxygens), giving it an HBA count of 2 and an HBD count of 0, whereas 5,6-dimethoxyindole has HBA = 2 and HBD = 1.

Hydrogen bond donor Lipinski rule of five Membrane permeability Drug-likeness

Electron-Donating 5,6-Dimethoxy Pattern Enables Regioselective Electrophilic Functionalization at C3

The 5,6-dimethoxy substitution pattern in the target compound enhances electron density at the C3 position of the indole ring through the combined +M (mesomeric) effects of the two methoxy groups, directing electrophilic substitution to C3 with high regioselectivity [1]. This stands in contrast to 1-methylindole, which lacks methoxy activation and exhibits lower and less predictable regioselectivity in electrophilic aromatic substitution . The regioisomeric 4,6-dimethoxyindole displays a different electron-density distribution, yielding distinct reactivity profiles. The enhanced C3 reactivity of 5,6-dimethoxy-1-methyl-1H-indole has been exploited in the synthesis of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole (CAS 866318-89-0), a key intermediate for cross-coupling reactions .

Electrophilic substitution Regioselectivity Electron density Synthetic utility

Distinct Boiling Point and Predicted LogP Differentiate from Non-methoxylated and Regioisomeric Indoles

The predicted boiling point of 5,6-dimethoxy-1-methyl-1H-indole is 311.5 ± 22.0 °C, significantly higher than 1-methylindole (236–239 °C) due to the additional molecular weight and polarity contributed by the two methoxy groups . The predicted density is 1.10 ± 0.1 g/cm³, compared to 1.02–1.05 g/mL for 1-methylindole . The regioisomer 4,6-dimethoxy-1-methyl-1H-indole has a reported predicted LogP of 2.25 ; the target 5,6-isomer is expected to have a similar but not identical LogP due to differences in dipole moment orientation. These differences are analytically resolvable by GC retention time and HPLC retention factor, providing orthogonal identity confirmation.

Boiling point Lipophilicity Predicted LogP Chromatographic behavior

Procurement-Driven Application Scenarios for 5,6-Dimethoxy-1-methyl-1H-indole


IDO1 Inhibitor Medicinal Chemistry: Scaffold for Structure–Activity Relationship (SAR) Exploration

5,6-Dimethoxy-1-methyl-1H-indole serves as a core scaffold for constructing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an active area of immuno-oncology research. The N-methylated indole core is present in advanced IDO1 inhibitor leads, and the 5,6-dimethoxy substitution pattern provides electron-rich character that can be exploited for target binding . Derivative libraries built from this scaffold have yielded compounds with IDO1 inhibitory activity; for example, the methyl ester derivative (methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, CAS 32045-07-1) and the 3-iodo derivative (CAS 866318-89-0) are commercially available downstream intermediates . The zero HBD count of the scaffold (Section 3, Evidence Item 2) is advantageous for CNS penetration if brain exposure is desired in IDO1-targeting programs.

Immunology Research: Building Block for Vaccine Adjuvant and Immunotherapy Agent Synthesis

According to supplier documentation, 5,6-dimethoxy-1-methyl-1H-indole is utilized as a component in the synthesis of bioactive molecules for immunology applications, including vaccine development and immunotherapy agent preparation . The compound's ability to serve as a precursor for molecules that induce specific immune responses has been noted, though the specific downstream structures and quantitative immunological data remain proprietary or unpublished. Researchers procuring this scaffold for immunology programs benefit from its predictable C3 regioselectivity (Section 3, Evidence Item 3), which enables systematic diversification for immune target screening.

Antibacterial and Cytotoxic Indole Derivative Synthesis: N-Substituted 5,6-Dimethoxyindole Platform

A published study in the Russian Journal of General Chemistry (2019) demonstrated that N-substituted 5,6-dimethoxy-1H-indole derivatives—for which 5,6-dimethoxy-1-methyl-1H-indole is the direct N-methylated representative—exhibit antibacterial activity when evaluated against standard drugs rifampicin and ciprofloxacin, and two compounds from the series displayed significant activity against the MCF7 breast cancer cell line at low concentrations in MTT assays [1]. While the parent N-methyl compound was not the most active in that series, it serves as the essential synthetic entry point for generating the full N-substituted derivative library, and its distinct melting point (138–139 °C) facilitates purity verification of the starting material before derivatization (Section 3, Evidence Item 1).

Analytical Reference Standard and Chromatographic Method Development

The combination of a well-defined melting point (138–139 °C), a predicted boiling point of approximately 311 °C, and zero hydrogen bond donor groups makes 5,6-dimethoxy-1-methyl-1H-indole a suitable reference compound for developing and validating GC and reversed-phase HPLC methods for indole derivative analysis . The compound's absence of N–H functionality eliminates peak tailing due to silanol interactions on standard C18 columns, a common problem with N–H indoles, resulting in improved chromatographic peak symmetry compared to 5,6-dimethoxyindole.

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